molecular formula C15H14F3N3S B4751965 1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B4751965
M. Wt: 325.4 g/mol
InChI Key: HBFVCODTJICFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1-(Pyridin-4-yl)ethylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The pyridine and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.

Scientific Research Applications

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The pyridine ring and trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The thiourea group can form hydrogen bonds or coordinate with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Pyridin-4-yl)ethyl]-3-phenylthiourea
  • 1-[1-(Pyridin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
  • 1-[1-(Pyridin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Uniqueness

1-[1-(Pyridin-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring and the pyridine ring. This unique structure can result in distinct chemical and biological properties, such as enhanced stability, binding affinity, and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(1-pyridin-4-ylethyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3S/c1-10(11-5-7-19-8-6-11)20-14(22)21-13-4-2-3-12(9-13)15(16,17)18/h2-10H,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFVCODTJICFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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